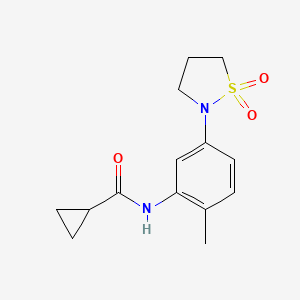

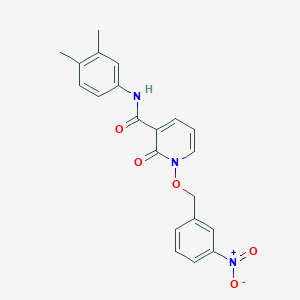

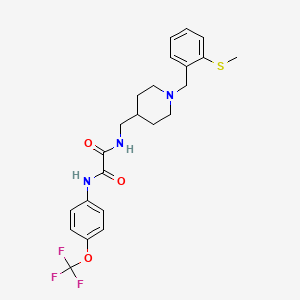

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide, also known as BTB-1, is a thiazole-based compound that has gained attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

Benzamides have been studied for their potential neuroleptic activity. A study conducted by Iwanami et al. (1981) found that certain benzamide derivatives showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential as neuroleptic drugs. The study emphasized a good correlation between the structure of the compounds and their activity, suggesting specific structural configurations of benzamides may enhance their neuroleptic properties (Iwanami et al., 1981).

Anti-Acetylcholinesterase Activity

Benzamide derivatives have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. A research by Sugimoto et al. (1990) synthesized a series of benzamide derivatives and tested them for their anti-AChE activity. The study found that certain benzamide derivatives showed significant inhibitory effects on AChE, with compound 21 identified as one of the most potent inhibitors. This compound demonstrated a marked increase in acetylcholine content in specific brain regions of rats, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin-3 (5-HT3) Receptor Antagonism

Benzamide derivatives have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Harada et al. (1995) discovered that certain benzamide derivatives exhibited potent 5-HT3 receptor antagonistic activity. The study highlighted the importance of the aromatic nucleus in the structure-activity relationship of these compounds, with the 1H-indazole ring leading to a substantial increase in activity. These findings suggest the potential therapeutic applications of these compounds in conditions related to 5-HT3 receptors (Harada et al., 1995).

Anti-Fibrotic and Anti-Metastatic Properties

A study by Kim et al. (2008) investigated a novel ALK5 inhibitor, a benzamide derivative, for its pharmacokinetics, metabolism, and tissue distribution. The compound showed potential as an oral anti-fibrotic drug, with significant distribution into liver, kidneys, and lungs, suggesting its potential in treating fibrosis and exerting anti-metastatic effects (Kim et al., 2008).

Anti-Fatigue Effects

Wu et al. (2014) synthesized a series of benzamide derivatives and investigated their crystal structures and anti-fatigue effects. The study found that certain derivatives enhanced the forced swimming capacity of mice, indicating potential applications in addressing fatigue-related conditions (Wu et al., 2014).

Eigenschaften

IUPAC Name |

N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-14-13-22-18(19-17(21)16-10-6-3-7-11-16)20(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKRNBNAQHEFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2519919.png)

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)